molecular formula C18H14N4O2S B11677702 3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B11677702
M. Wt: 350.4 g/mol
InChI Key: UVCVHOGBJLEXSN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1,4-benzodioxin-2-ylmethyl precursor, which is then reacted with a sulfanyl group and subsequently combined with a triazinoindole moiety under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

large-scale synthesis would typically involve optimization of the reaction conditions to maximize yield and minimize costs, potentially using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated version of the original compound .

Mechanism of Action

The mechanism of action of 3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole apart is its combination of the benzodioxin and triazinoindole structures, which confer unique chemical and biological properties.

Properties

Molecular Formula

C18H14N4O2S

Molecular Weight

350.4 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C18H14N4O2S/c1-2-6-13-12(5-1)16-17(19-13)20-18(22-21-16)25-10-11-9-23-14-7-3-4-8-15(14)24-11/h1-8,11H,9-10H2,(H,19,20,22)

InChI Key

UVCVHOGBJLEXSN-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3

Origin of Product

United States

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